N-(furan-2-ylmethylideneamino)-6-imidazol-1-ylpyridazin-3-amine

Description

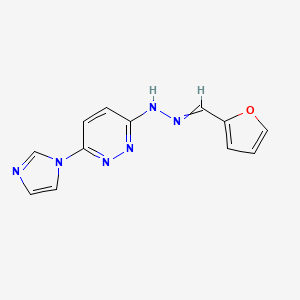

N-(furan-2-ylmethylideneamino)-6-imidazol-1-ylpyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with an imidazole group at position 6 and a furan-derived imine moiety at position 2. Its molecular formula is C₁₂H₁₁N₅O, with a molecular weight of 241.25 g/mol.

Properties

Molecular Formula |

C12H10N6O |

|---|---|

Molecular Weight |

254.25 g/mol |

IUPAC Name |

N-(furan-2-ylmethylideneamino)-6-imidazol-1-ylpyridazin-3-amine |

InChI |

InChI=1S/C12H10N6O/c1-2-10(19-7-1)8-14-15-11-3-4-12(17-16-11)18-6-5-13-9-18/h1-9H,(H,15,16) |

InChI Key |

PCKYIDZKMAVOEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C=NNC2=NN=C(C=C2)N3C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization with imidazole and pyridazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The hydrazine moiety can be reduced to form hydrazides.

Substitution: The imidazole and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be employed.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Hydrazides and reduced imidazole derivatives.

Substitution: Various substituted imidazole and pyridazine derivatives.

Scientific Research Applications

3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

- Core Heterocycle : The pyridazine core in the target compound contrasts with pyridine or pyrrole scaffolds in analogs (e.g., acetamide derivatives in ). Pyridazine’s electron-deficient nature may influence reactivity in nucleophilic substitutions compared to electron-rich systems.

- In contrast, the thiophene-acetamide group in offers higher lipophilicity, favoring membrane permeability in drug design. Halogenated benzyl groups (e.g., in ) are associated with enhanced receptor binding in medicinal chemistry, whereas the target compound lacks such moieties.

Biological Activity

Overview of N-(furan-2-ylmethylideneamino)-6-imidazol-1-ylpyridazin-3-amine

This compound is a compound that may exhibit various biological activities due to its structural components, which include imidazole and pyridazine rings. These structures are often associated with pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Compounds containing imidazole and pyridine derivatives have been shown to possess significant antimicrobial properties. For instance, imidazole derivatives can inhibit bacterial growth by interfering with cell wall synthesis or by targeting specific enzymes crucial for bacterial survival.

Anticancer Properties

Research indicates that similar compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and inhibition of tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation.

Anti-inflammatory Effects

The presence of furan and imidazole moieties in the compound may contribute to its anti-inflammatory potential. These compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), leading to reduced inflammation.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of imidazole derivatives found that certain compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that suggest modifications in the furan or imidazole rings could enhance activity.

Study 2: Anticancer Activity

In vitro studies on similar pyridazine-based compounds reported significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The research indicated that these compounds could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

Study 3: Inhibition of Inflammatory Pathways

Research exploring the anti-inflammatory effects of furan-containing compounds revealed their ability to downregulate NF-kB signaling pathways, which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.